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molecular formula HNa2O4P B1217616 PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI) CAS No. 7635-46-3

PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI)

Cat. No. B1217616
M. Wt: 142.959 g/mol
InChI Key: BNIILDVGGAEEIG-JCIGTKTHSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04707344

Procedure details

Process as claimed in claim 13 for the production of tetrasodium pryophosphate, wherein trisodium orthophosphate is acidified with sulfuric acid, disodium orthophosphate is separated from the reaction mixture and the disodium orthophosphate so separated is heated to btween 400° C. and 600° C. to form tetrasodium pyrophosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
disodium orthophosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C(C(N)=O)=CN(C2OC(C[O:16][P:17]([O:20][P:21]([O:24]CC3OC(N4C5N=CN=C(N)C=5N=C4)C(OP([O-])([O-])=O)C3O)([O-:23])=[O:22])([O-:19])=[O:18])C(O)C2O)C=C1.[Na+:49].[Na+].[Na+].[Na+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].S(=O)(=O)(O)O.P(O)([O-])([O-])=O.[Na+].[Na+]>>[O-:18][P:17]([O:20][P:21]([O-:24])([O-:23])=[O:22])(=[O:16])[O-:19].[Na+:49].[Na+:49].[Na+:49].[Na+:49] |f:0.1.2.3.4,5.6.7.8,10.11.12,13.14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
disodium orthophosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the disodium orthophosphate so separated
TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
to btween 400° C. and 600° C.

Outcomes

Product
Name
Type
product
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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